molecular formula C17H25NO4 B1231152 4-[(6E,8E)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione

4-[(6E,8E)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione

Cat. No. B1231152
M. Wt: 307.4 g/mol
InChI Key: ATUBIBZJAGAIBW-LJIKRCSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(6E,8E)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione is a natural product found in Streptomyces with data available.

Scientific Research Applications

Crystal Structure Analysis
The crystal structure of derivatives of piperidine-2,6-dione, like 4,4-dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)-piperidin-2,6-dione, has been analyzed, highlighting the importance of these compounds in structural chemistry. Such studies provide insights into the molecular geometry, bonding characteristics, and potential reactivity of the compound (Rajnikant et al., 2010).

Ring Opening Reactions
The compound has been involved in ring opening reactions, particularly in the study of the reaction of 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione with cyclic secondary amines. These reactions are crucial for understanding the behavior of cyclic compounds and their potential applications in synthetic chemistry (Šafár̆ et al., 2000).

Inhibition of Estrogen Biosynthesis
Derivatives of piperidine-2,6-dione have been synthesized and evaluated as inhibitors of estrogen biosynthesis. This is particularly significant in the context of hormone-dependent breast cancer, highlighting the therapeutic potential of these compounds (Hartmann & Batzl, 1986).

Cyclization Reactions
The compound has also been studied in the context of cyclization reactions, providing valuable information about the synthesis and properties of structurally complex molecules. This has implications for the development of new pharmaceuticals and materials (Sako et al., 2000).

properties

Product Name

4-[(6E,8E)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

4-[(6E,8E)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione

InChI

InChI=1S/C17H25NO4/c1-4-5-11(2)6-12(3)15(20)10-14(19)7-13-8-16(21)18-17(22)9-13/h4-6,12-14,19H,7-10H2,1-3H3,(H,18,21,22)/b5-4+,11-6+

InChI Key

ATUBIBZJAGAIBW-LJIKRCSCSA-N

Isomeric SMILES

C/C=C/C(=C/C(C)C(=O)CC(CC1CC(=O)NC(=O)C1)O)/C

SMILES

CC=CC(=CC(C)C(=O)CC(CC1CC(=O)NC(=O)C1)O)C

Canonical SMILES

CC=CC(=CC(C)C(=O)CC(CC1CC(=O)NC(=O)C1)O)C

synonyms

9-methylstreptimidone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(6E,8E)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione
Reactant of Route 2
4-[(6E,8E)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione
Reactant of Route 3
4-[(6E,8E)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione
Reactant of Route 4
4-[(6E,8E)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione
Reactant of Route 5
4-[(6E,8E)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione
Reactant of Route 6
4-[(6E,8E)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione

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